7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Biological Activity
7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : C29H36N4O4
- Molecular Weight : 498.583 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. It has been shown to exhibit affinity for dopamine receptors and may influence signaling pathways related to neuropharmacology.
Antidepressant Effects
Research indicates that derivatives of piperazine compounds can possess antidepressant-like effects. A study involving similar piperazine derivatives demonstrated their ability to enhance serotonergic transmission, which is crucial for mood regulation .
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer activity. In vitro tests have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential effectiveness against various bacterial strains. Further studies are needed to quantify its efficacy and mechanism of action in this context .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antidepressant | Enhances serotonergic transmission | |
Anticancer | Inhibits cancer cell proliferation | |
Antimicrobial | Potential effectiveness against bacteria |
Case Studies
- Antidepressant Activity : A study on piperazine derivatives indicated that compounds with similar structures could significantly reduce depressive-like behaviors in animal models. The study highlighted the importance of the piperazine moiety in enhancing serotonin receptor binding affinity.
- Anticancer Activity : In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : A comparative analysis of various piperazine derivatives showed that certain modifications in the structure led to increased antibacterial activity against Gram-positive bacteria.
Properties
IUPAC Name |
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4/c1-19-5-4-6-26(20(19)2)31-13-15-32(16-14-31)27(34)22-9-12-24-25(17-22)30-29(36)33(28(24)35)18-21-7-10-23(37-3)11-8-21/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXGRBDTNMNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=O)N(C4=O)CC5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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